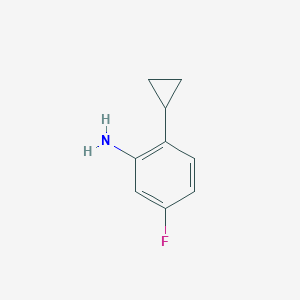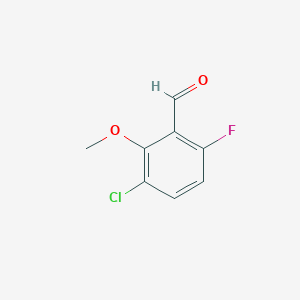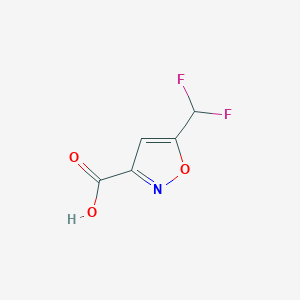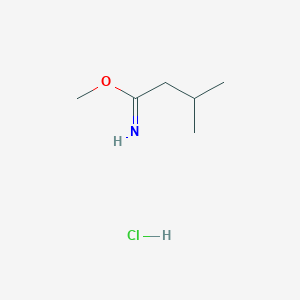
1,2,2-Trifluorocyclohexanecarboxylic acid
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Lewis Acid Catalysis
Scandium trifluoromethanesulfonate, a commercially available Lewis acid catalyst, shows effectiveness in the acylation of alcohols with acid anhydrides and in the esterification of alcohols by carboxylic acids. This catalyst is especially beneficial for macrolactonization of omega-hydroxy carboxylic acids, demonstrating its versatility in organic synthesis (Ishihara, Kubota, Kurihara, & Yamamoto, 1996).
Alkylation in Superacidic Media
Superacidic trifluoromethanesulfonic acid catalyzes the alkylation of benzene with various cyclic ethers, forming phenyl-substituted compounds. This reaction showcases the reactivity of cyclic ethers and their utility in synthesizing complex organic structures (Molnár, Ledneczki, Bucsi, & Bartók, 2003).
Cyclisation of Homoallylic Sulfonamides
Trifluoromethanesulfonic (triflic) acid induces 5-endo cyclisation of homoallylic sulfonamides, leading to efficient formation of polycyclic systems. This method highlights the potential for creating complex molecular architectures (Haskins & Knight, 2002).
Selective Reduction of Hydroxy Carbonyl Compounds
Triethyl- or triisopropylborane/trifluoromethanesulfonic acid is used for selectively reducing hydroxy substituted carboxylic acids, ketones, and aldehydes to yield the corresponding carbonyl compounds. This method is significant for its specificity and efficiency (Olah & Wu, 1991).
Drug Discovery Building Blocks
1-Amino-4,4-difluorocyclohexanecarboxylic acid, designed as a fluorinated analogue of pharmacologically relevant 1-aminocyclohexanecarboxylic acid, shows promise as a building block in drug discovery. Its synthesis and potential applications have been explored (Mykhailiuk et al., 2013).
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
1,2,2-Trifluorocyclohexanecarboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially inhibiting or modifying their activity. The nature of these interactions often involves the binding of this compound to the active sites of enzymes, leading to changes in their conformation and activity. This compound’s unique structure, particularly the presence of fluorine atoms, contributes to its ability to form strong hydrogen bonds and electrostatic interactions with biomolecules .
Cellular Effects
This compound influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of key signaling molecules, leading to alterations in downstream signaling cascades. Additionally, this compound can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcription of specific genes. These effects on cellular processes highlight the compound’s potential as a tool for studying cellular mechanisms and developing therapeutic strategies .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with various biomolecules at the molecular level. The compound can bind to enzymes, either inhibiting or activating their activity. This binding often involves the formation of hydrogen bonds and electrostatic interactions between the fluorine atoms of the compound and the amino acid residues of the enzyme. Additionally, this compound can influence gene expression by binding to transcription factors or other regulatory proteins, thereby modulating their activity and affecting the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods. This degradation can lead to changes in the compound’s activity and its effects on cellular processes. Long-term studies in vitro and in vivo have provided insights into the temporal effects of this compound, highlighting its potential for sustained biological activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity and adverse reactions. Studies have identified threshold effects, where the compound’s activity significantly changes at specific dosage levels. Additionally, high doses of this compound can result in toxic effects, including damage to tissues and organs. These findings underscore the importance of careful dosage optimization in preclinical studies to ensure the compound’s safety and efficacy .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes. For example, it may inhibit or activate enzymes involved in glycolysis, fatty acid metabolism, or other metabolic processes. These interactions can lead to changes in the levels of specific metabolites, thereby affecting overall metabolic homeostasis. Understanding the metabolic pathways involving this compound is crucial for elucidating its biochemical roles and potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through specific transport mechanisms, such as active transport or facilitated diffusion. Once inside the cells, this compound can interact with binding proteins that influence its localization and accumulation. These interactions can affect the compound’s distribution within different cellular compartments and tissues, thereby modulating its biological activity .
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. The compound can be targeted to specific cellular compartments or organelles through various mechanisms, including targeting signals and post-translational modifications. For example, this compound may be directed to the mitochondria, nucleus, or other organelles, where it can exert its effects on cellular processes. Understanding the subcellular localization of this compound is essential for elucidating its mechanisms of action and potential therapeutic applications .
Propiedades
IUPAC Name |
1,2,2-trifluorocyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3O2/c8-6(5(11)12)3-1-2-4-7(6,9)10/h1-4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYFQSOQHJWRRMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)(C(=O)O)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-Chloro-5-(trifluoromethyl)phenoxy]ethan-1-amine](/img/structure/B1432612.png)

![6-Chlorothiazolo[4,5-b]pyrazin-2-amine](/img/structure/B1432615.png)

![3',4'-dihydro-2'H-spiro[oxane-4,1'-pyrrolo[1,2-a]pyrazine]](/img/structure/B1432618.png)


![2-(2-{[(Oxolan-2-yl)methyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B1432623.png)





